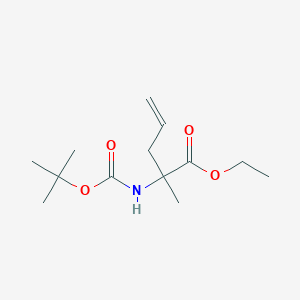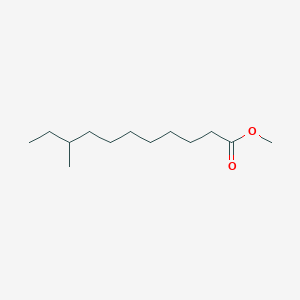
trans-3,5-Dimethylpiperidine;hydrochloride
Vue d'ensemble
Description
Trans-3,5-Dimethylpiperidine;hydrochloride is a useful research compound. Its molecular formula is C7H16ClN and its molecular weight is 149.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-3,5-Dimethylpiperidine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3,5-Dimethylpiperidine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carcinogenic Potential
- Carcinogenesis Study : trans-3,5-Dimethylpiperidine hydrochloride has been studied for its carcinogenic potential. A study showed that both cis and trans isomers of N-nitroso-3,5-dimethylpiperidine, when administered to rats, led to tumors in the upper gastrointestinal tract, with the trans-isomer being a more potent carcinogen (Lijinsky, Reuber, Singer, & Singer, 1982).
Chemical Synthesis and Stereochemistry
- Synthesis and Stereochemistry : The chemical synthesis and stereochemistry of diastereoisomeric derivatives of dimethylpiperidines, including trans-3,5-dimethylpiperidine hydrochloride, have been explored. Studies include the synthesis of cis and trans 1,3-dimethylpiperidin-4-ols and related compounds, providing insights into their configurations and conformations (Casy & Jeffery, 1972).
Proton Magnetic Resonance Studies
- Proton Magnetic Resonance : Proton magnetic resonance (PMR) studies have been conducted on cis- and trans-2,6-dimethylpiperidine, including variants of trans-3,5-dimethylpiperidine, to confirm their configurations and analyze their PMR spectra (Booth, Little, & Feeney, 1968).
Application in Dye Synthesis
- Solvatofluorochromism in Dyes : trans-3,5-Dimethylpiperidine has been used in synthesizing asymmetrical squaraine dyes, demonstrating properties like dual-state emission and solvatofluorochromism. This highlights its potential in the development of materials with specific light-emitting properties (Yu et al., 2021).
Antimycobacterial Activity
- Antimycobacterial Evaluation : Pyrazolyl Pd(II) complexes containing triphenylphosphine and trans-3,5-dimethylpiperidine have been synthesized and evaluated for their in vitro antimycobacterial activity. These studies suggest potential medicinal applications (Silva et al., 2015).
Propriétés
IUPAC Name |
(3S,5S)-3,5-dimethylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-7(2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQUQDQYYCABAJ-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CNC1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3,5-Dimethylpiperidine;hydrochloride | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

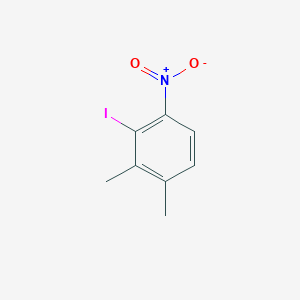
![8-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8227437.png)
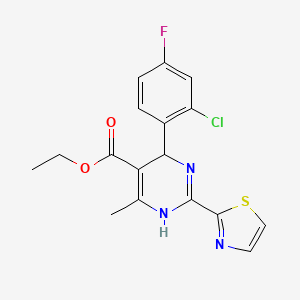
![4-Ethenyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B8227459.png)
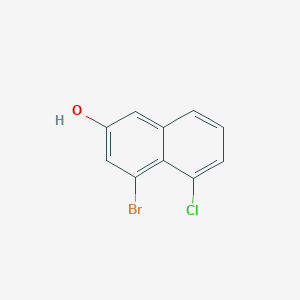
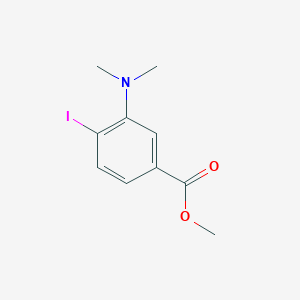


![[4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B8227483.png)
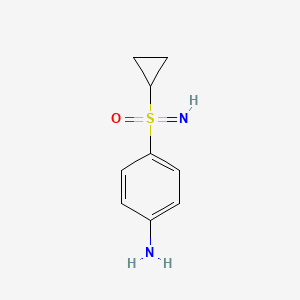
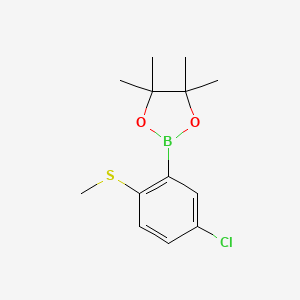
![(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B8227509.png)
